
4,4'-Disulfanediyldibenzaldehyde
Overview
Description
4,4’-Disulfanediyldibenzaldehyde is an organic compound with the molecular formula C14H10O2S2 It is characterized by the presence of two benzaldehyde groups connected by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Disulfanediyldibenzaldehyde typically involves the oxidation of 4,4’-dithiobisbenzoic acid. One common method includes the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired disulfide bond.
Industrial Production Methods: In an industrial setting, the production of 4,4’-Disulfanediyldibenzaldehyde may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully monitored to achieve efficient production.
Types of Reactions:
Oxidation: 4,4’-Disulfanediyldibenzaldehyde can undergo further oxidation to form sulfone derivatives.
Reduction: The disulfide bond can be reduced to form thiol groups using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products:
Sulfone Derivatives: Formed through oxidation.
Thiols: Formed through reduction.
Aldehyde Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
4,4’-Disulfanediyldibenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific redox properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4’-Disulfanediyldibenzaldehyde involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in various biochemical processes. This compound can interact with proteins and enzymes, affecting their structure and function through the formation or reduction of disulfide bonds.
Comparison with Similar Compounds
4,4’-Dithiobisbenzoic Acid: A precursor in the synthesis of 4,4’-Disulfanediyldibenzaldehyde.
Benzaldehyde: Shares the aldehyde functional group but lacks the disulfide bond.
4,4’-Dithiodibutyric Acid: Contains a disulfide bond but has different substituents.
Uniqueness: 4,4’-Disulfanediyldibenzaldehyde is unique due to its combination of aldehyde groups and a disulfide bond, which imparts distinct redox properties and reactivity. This makes it a valuable compound for studying redox chemistry and developing new materials with specific functionalities.
Properties
IUPAC Name |
4-[(4-formylphenyl)disulfanyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2S2/c15-9-11-1-5-13(6-2-11)17-18-14-7-3-12(10-16)4-8-14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPKFDVCAFADTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)SSC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



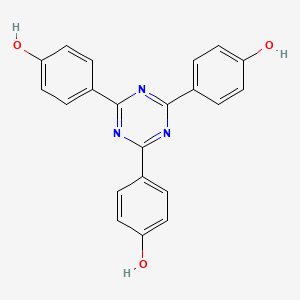
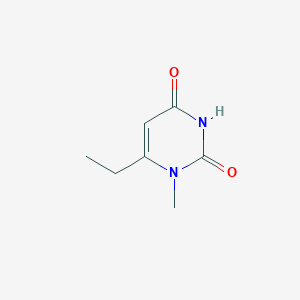

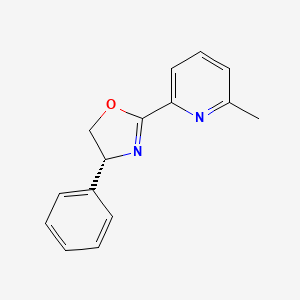
![4,4',4'',4'''-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzoic acid](/img/structure/B8196713.png)

![(S)-3-Bromo-6-((tert-butyldimethylsilyl)oxy)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B8196725.png)


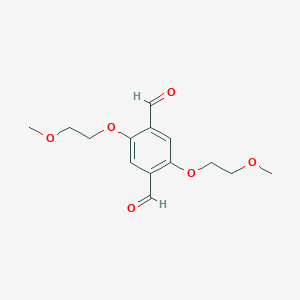
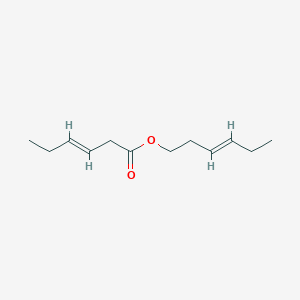
![3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),3,5,8(13),9,11,15,17-nonaene-4,5,10,11,16,17-hexacarboxylic acid](/img/structure/B8196769.png)
![(S)-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL](/img/structure/B8196796.png)
